molecular formula C13H16N2 B7869742 N-(2-methylpropyl)quinolin-6-amine

N-(2-methylpropyl)quinolin-6-amine

Cat. No.: B7869742
M. Wt: 200.28 g/mol
InChI Key: VQBIFAXFTQCNQM-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)quinolin-6-amine is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are nitrogen-containing heterocyclic compounds that exhibit a wide range of pharmacological properties, making them valuable in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methylpropyl)quinolin-6-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its 2-methylpropyl group enhances its lipophilicity, potentially improving its pharmacokinetic properties compared to other quinoline derivatives .

Biological Activity

N-(2-methylpropyl)quinolin-6-amine is a compound belonging to the quinoline class, which is known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a quinoline core with a branched alkyl substituent at the nitrogen atom. The structural characteristics of this compound influence its solubility, lipophilicity, and interaction with biological targets.

Property Description
Molecular Formula C12H14N2
Molecular Weight 198.25 g/mol
Functional Groups Amine group, quinoline ring
Solubility Moderately soluble in organic solvents

Antimicrobial Properties

Quinoline derivatives, including this compound, have shown significant antimicrobial activity. Studies indicate that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with nucleic acid synthesis or disruption of cell membrane integrity.

Antitumor Activity

Research has highlighted the potential of this compound as an antitumor agent. For instance, related compounds have demonstrated cytotoxic effects against several cancer cell lines, including:

  • HeLa (cervical cancer)
  • PC3 (prostate cancer)
  • K562 (chronic myeloid leukemia)

In vitro studies show that quinoline derivatives can induce apoptosis in cancer cells through various pathways, including cell cycle arrest and modulation of apoptosis-related proteins.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
  • Enzyme Inhibition : Quinoline derivatives may inhibit key enzymes involved in metabolic pathways or signaling cascades critical for tumor growth.
  • DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.

Comparative Studies

Comparative analysis with other quinoline derivatives reveals unique properties of this compound:

Compound Activity IC50 Values
N-(butan-2-yl)quinolin-6-amineAntimicrobial and anticancerIC50 = 0.49 µM (HeLa)
N-(ethyl)quinolin-6-amineModerate anticancer activityIC50 = 1.5 µM (PC3)
This compoundPotent cytotoxicity across various cell linesIC50 values pending further study

Case Studies

  • Study on Antitumor Activity :
    In a study evaluating novel quinoline derivatives, this compound exhibited promising antiproliferative effects against HeLa cells with an IC50 value significantly lower than established chemotherapeutics . The mechanism involved apoptosis induction and disruption of the tubulin network.
  • Antimicrobial Evaluation :
    A series of tests against Gram-positive and Gram-negative bacteria showed that this compound displayed effective antimicrobial properties comparable to traditional antibiotics . Further investigations are needed to elucidate its full spectrum of activity.

Properties

IUPAC Name

N-(2-methylpropyl)quinolin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-10(2)9-15-12-5-6-13-11(8-12)4-3-7-14-13/h3-8,10,15H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBIFAXFTQCNQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=CC2=C(C=C1)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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